molecular formula C23H22IN3O3S B11658493 N-benzyl-N-[4-({(2E)-2-[1-(4-iodophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]methanesulfonamide

N-benzyl-N-[4-({(2E)-2-[1-(4-iodophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]methanesulfonamide

Cat. No.: B11658493
M. Wt: 547.4 g/mol
InChI Key: YYSNVKAMDQUPRT-KOEQRZSOSA-N
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Description

N-BENZYL-N-(4-{N’-[(1E)-1-(4-IODOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is a complex organic compound that features a benzyl group, an iodophenyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-(4-{N’-[(1E)-1-(4-IODOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Hydrazinecarbonyl Intermediate: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazinecarbonyl intermediate.

    Introduction of the Iodophenyl Group: The iodophenyl group is introduced through a halogenation reaction, typically using iodine and a suitable catalyst.

    Coupling with Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the hydrazinecarbonyl intermediate reacts with a benzyl halide.

    Formation of Methanesulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-(4-{N’-[(1E)-1-(4-IODOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-BENZYL-N-(4-{N’-[(1E)-1-(4-IODOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-N-(4-{N’-[(1E)-1-(4-IODOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-[4-({(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazino}carbonyl)phenyl]methanesulfonamide
  • N-Benzyl-N-[4-({(2E)-2-[1-(4-tert-butylphenyl)ethylidene]hydrazino}carbonyl)phenyl]methanesulfonamide
  • N-Benzyl-2-methyl-4-nitroaniline

Uniqueness

N-BENZYL-N-(4-{N’-[(1E)-1-(4-IODOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is unique due to the presence of the iodophenyl group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents, such as bromophenyl or tert-butylphenyl groups.

Properties

Molecular Formula

C23H22IN3O3S

Molecular Weight

547.4 g/mol

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-[(E)-1-(4-iodophenyl)ethylideneamino]benzamide

InChI

InChI=1S/C23H22IN3O3S/c1-17(19-8-12-21(24)13-9-19)25-26-23(28)20-10-14-22(15-11-20)27(31(2,29)30)16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,26,28)/b25-17+

InChI Key

YYSNVKAMDQUPRT-KOEQRZSOSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C)/C3=CC=C(C=C3)I

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C)C3=CC=C(C=C3)I

Origin of Product

United States

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